molecular formula C12H14N4O3S B13113417 Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester CAS No. 345631-82-5

Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester

Cat. No.: B13113417
CAS No.: 345631-82-5
M. Wt: 294.33 g/mol
InChI Key: ANTVJLSKQRLCBE-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound with a unique structure that combines elements of propanoic acid, pyrazine, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common method includes the esterification of 2,2-dimethylpropanoic acid with a suitable alcohol, followed by the introduction of the pyrazinyl-1,2,4-oxadiazol-5-yl group through a thiolation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, methyl ester: A simpler ester derivative with different chemical properties.

    Propanoic acid, 2,2-dimethyl-, 3- [tetrahydro-5- (3-hydroxy-6-iodo-5-methyl-6-heptenyl)-4-methylene-2-furanyl]propyl ester: A more complex ester with additional functional groups.

Uniqueness

Propanoic acid, 2,2-dimethyl-, ((3-pyrazinyl-1,2,4-oxadiazol-5-yl)thio)methyl ester is unique due to its combination of pyrazine and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

345631-82-5

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H14N4O3S/c1-12(2,3)10(17)18-7-20-11-15-9(16-19-11)8-6-13-4-5-14-8/h4-6H,7H2,1-3H3

InChI Key

ANTVJLSKQRLCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=NC=CN=C2

Origin of Product

United States

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